molecular formula C8H16O7 B14165013 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol CAS No. 52571-87-6

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol

Cat. No.: B14165013
CAS No.: 52571-87-6
M. Wt: 224.21 g/mol
InChI Key: GJUAFBSAJCBGRU-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol typically involves multiple steps. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, the synthesis might start with a furan derivative, which undergoes a series of hydroxylation and methoxylation reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass is converted into platform chemicals such as furfural and 5-hydroxymethylfurfural. These intermediates can then be further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups into carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions may regenerate the original hydroxyl groups .

Scientific Research Applications

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. For example, it may act as an antioxidant by donating electrons to neutralize free radicals .

Properties

CAS No.

52571-87-6

Molecular Formula

C8H16O7

Molecular Weight

224.21 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C8H16O7/c1-14-8-6(13)4(11)5(12)7(15-8)3(10)2-9/h3-13H,2H2,1H3

InChI Key

GJUAFBSAJCBGRU-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)C(CO)O)O)O)O

Origin of Product

United States

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